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Compound of Interest

Compound Name: CH-Piata

Cat. No.: B10828853 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the synthetic cannabinoid receptor agonist (SCRA) CH-PIATA against

other notable SCRAs. The content herein is based on available experimental data to objectively

assess its relative harm potential.

Overview of CH-PIATA
CH-PIATA is a synthetic cannabinoid that has been identified in seized drug materials.

Structurally, it belongs to the indole-3-acetamide class of SCRAs. Unlike many of its

predecessors that act as potent, full agonists at cannabinoid receptors, in vitro studies have

characterized CH-PIATA as having weak activity at both the CB1 and CB2 receptors, even

exhibiting signs of antagonism. This pharmacological profile suggests a potentially lower harm

potential compared to other more potent SCRAs.

Comparative In Vitro Activity at Cannabinoid
Receptors
The primary determinant of the psychoactive effects and acute toxicity of SCRAs is their

interaction with the CB1 receptor. The following table summarizes the in vitro activity of CH-
PIATA in comparison to other well-characterized SCRAs. The data is primarily derived from β-

arrestin 2 recruitment assays, a common method to assess the functional activity of G-protein

coupled receptors like the cannabinoid receptors.
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Compoun
d

Receptor
Assay
Type

Potency
(EC50)
(nM)

Efficacy
(Emax)
(%)

Referenc
e
Compoun
d

Source

CH-PIATA CB1 / CB2

β-arrestin 2

Recruitmen

t

Weak

Activity /

Signs of

Antagonis

m

Not

Quantified
- [1][2]

ADB-

FUBIATA
CB1

β-arrestin 2

Recruitmen

t

635 141 CP55,940 [3]

JWH-018 CB1

β-arrestin 2

Recruitmen

t

25.3 100 JWH-018 [4]

MDMB-

4en-

PINACA

CB1

β-arrestin 2

Recruitmen

t

2.47 239 JWH-018 [4]

CP-47,497 CB1

Radioligan

d Binding

(Kd)

2.1
Not

Applicable
- [5]

Note: A lower EC50 value indicates higher potency, while a higher Emax value indicates

greater efficacy relative to the reference compound. The data for CH-PIATA is qualitative,

highlighting its low efficacy.

Comparative In Vivo Effects and Toxicological
Profile
The in vitro activity of SCRAs generally correlates with their in vivo effects and overall harm

potential. While specific in vivo studies on CH-PIATA are limited, the known effects of the

comparator SCRAs provide a basis for estimating its potential harm.
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Compound In Vivo Effects
Known Toxicological
Profile

CH-PIATA
Expected to be low due to

weak in vitro activity.

Expected to have a limited

harm potential.[1]

ADB-FUBIATA
Psychoactive effects are

expected due to CB1 agonism.

Associated with adverse

effects including trance-like

states, hospitalizations, and

deaths.[6] One death has been

linked to coronary arterial

thrombosis following

intoxication.[7][8][9]

JWH-018

Produces the classic

cannabinoid tetrad in mice

(hypothermia, analgesia,

catalepsy, and locomotor

suppression).[10][11][12][13]

Associated with numerous

adverse events, including

anxiety, paranoia, tachycardia,

and in some cases, more

severe outcomes. Its

metabolites can also be active.

[14]

MDMB-4en-PINACA

Potent in vivo effects, including

hypothermia, analgesia, and

catalepsy in mice.[15][16]

Implicated in numerous

fatalities and severe adverse

health events worldwide.[4][17]

[18][19]

CP-47,497

Produces potent

cannabimimetic effects in

animals.[20][21]

Was one of the first SCRAs to

be widely detected in "Spice"

products and is associated

with the general adverse

effects of this class.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for assessment, the following

diagrams illustrate the canonical signaling pathway for SCRAs and a typical experimental

workflow for determining in vitro potency.
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Caption: Canonical CB1 Receptor Signaling Pathway for SCRAs.
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Caption: Experimental Workflow for β-arrestin Recruitment Assay.

Experimental Protocols
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β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This assay is a common method to quantify the functional potency and efficacy of ligands for

G-protein coupled receptors.

Cell Lines: A mammalian cell line (e.g., CHO-K1 or HEK293) is engineered to stably co-

express the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (the

ProLink™ tag) and β-arrestin 2 fused to the larger, complementing fragment of β-

galactosidase (the Enzyme Acceptor).

Principle: Upon agonist binding to the CB receptor, the receptor becomes activated and

phosphorylated, leading to the recruitment of the β-arrestin 2-Enzyme Acceptor fusion

protein. This brings the two fragments of β-galactosidase into close proximity, allowing them

to form an active enzyme.

Detection: A substrate for β-galactosidase is added, which, when cleaved by the active

enzyme, produces a chemiluminescent signal. The intensity of this signal is directly

proportional to the amount of β-arrestin 2 recruited to the receptor.

Procedure Outline:

Cells are seeded into 384-well plates and incubated.

The test compound (e.g., CH-PIATA or other SCRAs) is added at various concentrations.

The plates are incubated to allow for receptor binding and β-arrestin recruitment.

The detection reagent containing the chemiluminescent substrate is added.

After a further incubation period, the luminescence is read using a plate reader.

Data Analysis: The raw luminescence data is normalized and plotted against the logarithm of

the compound concentration to generate a dose-response curve. From this curve, the EC50

(the concentration at which 50% of the maximal response is achieved) and the Emax (the

maximum response elicited by the compound, often expressed as a percentage of a

reference full agonist) are determined using non-linear regression.
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Conclusion
Based on the available in vitro data, CH-PIATA demonstrates significantly weaker activity at

cannabinoid receptors compared to other prevalent SCRAs such as ADB-FUBIATA, JWH-018,

and MDMB-4en-PINACA. The latter compounds are potent, full agonists that have been

associated with severe adverse health effects and fatalities. The weak agonist/antagonist

profile of CH-PIATA suggests a markedly lower harm potential. However, it is crucial to note

that the metabolism of CH-PIATA could potentially produce active metabolites, a phenomenon

observed with other SCRAs. Therefore, while the parent compound appears to have a limited

risk profile, a complete assessment of its harm potential would necessitate further in vivo

studies and metabolite activity profiling. Researchers and drug development professionals

should consider this comparative data when evaluating the risks associated with newly

emerging SCRAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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